N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide
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Overview
Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide is a chemical compound known for its significant biological activity. It is a selective ligand for dopamine D4 receptors, which makes it a valuable compound in neuropharmacology research . The compound’s structure includes a piperazine ring, a chlorophenyl group, and a benzamide moiety, contributing to its unique properties and interactions.
Mechanism of Action
Mode of Action
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide interacts with its target, the D4 dopamine receptor, by binding to it . This binding action can lead to changes in the receptor’s activity, potentially influencing the transmission of dopamine signals in the brain .
Biochemical Pathways
The interaction of this compound with the D4 dopamine receptor affects the dopamine signaling pathway . This pathway plays a key role in several neurological processes, including reward, motivation, and mood regulation . The downstream effects of this interaction can influence these processes, potentially leading to changes in behavior and mood .
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are related to its interaction with the D4 dopamine receptor . By binding to this
Biochemical Analysis
Biochemical Properties
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide interacts with several enzymes and proteins, most notably the D4 dopamine receptor . The nature of these interactions is primarily through binding, where the compound attaches to the receptor and influences its activity .
Cellular Effects
The effects of this compound on cells are largely tied to its interaction with the D4 dopamine receptor . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the D4 dopamine receptor . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
The compound may interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well characterized . The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, where a chlorobenzene derivative reacts with the piperazine ring.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide bond formation reaction between the piperazine derivative and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide has several scientific research applications:
Neuropharmacology: As a selective dopamine D4 receptor ligand, it is used in studying the role of dopamine receptors in neurological disorders.
Medicinal Chemistry: The compound is explored for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia and depression.
Biological Studies: It is used in receptor binding studies to understand receptor-ligand interactions and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide: Another selective dopamine D4 receptor ligand with similar structural features.
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide: A compound with a methoxy group instead of a methyl group, affecting its binding affinity and selectivity.
Uniqueness
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide is unique due to its specific binding affinity for dopamine D4 receptors, making it a valuable tool in neuropharmacological research. Its structural modifications, such as the presence of a methyl group, contribute to its distinct pharmacological profile compared to similar compounds .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-16-4-2-3-5-19(16)20(25)22-10-11-23-12-14-24(15-13-23)18-8-6-17(21)7-9-18/h2-9H,10-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAOWOPWZLTXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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